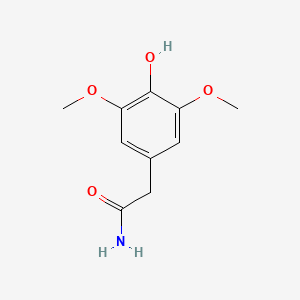

(3,5-Dimethoxy-4-hydroxyphenyl)acetamide

Descripción

Chemical Identity and Classification

This compound is definitively characterized by its Chemical Abstracts Service registry number 42973-68-2, which provides unambiguous identification within the global chemical database system. The compound possesses the molecular formula C₁₀H₁₃NO₄ and exhibits a molecular weight of 211.21 grams per mole, establishing its basic quantitative chemical parameters. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its structural composition, with the descriptive name clearly indicating the positions and nature of all substituents on the aromatic ring system.

The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as O=C(N)CC1=CC(OC)=C(O)C(OC)=C1, which provides a precise linear encoding of its molecular architecture. This notation reveals the connectivity pattern that defines the compound's three-dimensional structure and serves as a computational tool for database searches and molecular modeling applications. The presence of four oxygen atoms, one nitrogen atom, and thirteen hydrogen atoms attached to a ten-carbon skeleton creates a specific molecular framework that distinguishes this compound from other related acetamide derivatives.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 42973-68-2 | |

| Molecular Formula | C₁₀H₁₃NO₄ | |

| Molecular Weight | 211.21 g/mol | |

| MDL Number | MFCD24632035 | |

| SMILES Notation | O=C(N)CC1=CC(OC)=C(O)C(OC)=C1 |

The classification of this compound within established chemical taxonomies places it firmly within the amide functional group category, specifically as a substituted acetamide derivative. The presence of the acetamide moiety, characterized by the carbonyl group bonded to both a methyl carbon and an amino nitrogen, constitutes the primary functional group that determines many of the compound's chemical properties. The phenyl ring system, modified with methoxy and hydroxyl substituents, provides additional chemical functionality that modulates the overall behavior of the molecule.

Historical Context and Discovery

The historical development of this compound as a recognized chemical entity emerged from broader research into substituted phenylacetamide compounds, which has been an active area of investigation within organic chemistry for several decades. While specific documentation of the initial synthesis or discovery of this particular compound is limited in the available literature, its development likely occurred within the context of systematic studies aimed at understanding structure-activity relationships in acetamide derivatives. The compound represents part of a larger family of related structures that have been investigated for their chemical properties and potential applications.

The systematic investigation of phenylacetamide derivatives gained momentum as researchers recognized the importance of substitution patterns in determining molecular properties and biological activities. The specific combination of methoxy and hydroxyl substituents found in this compound reflects strategic synthetic approaches designed to explore how different functional groups interact within a single molecular framework. This compound's development contributes to the broader understanding of how electron-donating and electron-withdrawing groups can be combined to create molecules with specific desired characteristics.

Research into related compounds within the dimethoxy-hydroxyphenyl family has revealed important insights into the chemical behavior of this structural class. For instance, studies of 3,5-dimethoxy-4-hydroxyphenylacetic acid, which shares the same substitution pattern on the phenyl ring but differs in the attached functional group, have provided valuable comparative data for understanding how different carbonyl-containing groups influence molecular properties. This comparative approach has enhanced the understanding of structure-activity relationships within this chemical family.

Position within Phenylacetamide Chemical Family

This compound occupies a distinctive position within the broader phenylacetamide chemical family, distinguished by its specific substitution pattern that combines both electron-donating methoxy groups and an electron-withdrawing hydroxyl group. This unique arrangement places it in a specialized subset of phenylacetamide derivatives that exhibit modified electronic properties compared to the parent phenylacetamide structure. The compound serves as an important example of how systematic substitution can be used to tune the chemical and physical properties of acetamide derivatives while maintaining the core structural framework.

The phenylacetamide family encompasses a diverse range of compounds that share the common structural feature of an acetamide group attached to a phenyl ring through a methylene bridge. Within this family, various substitution patterns on the phenyl ring create subclasses with distinct properties and potential applications. The parent compound phenylacetamide, with Chemical Abstracts Service number 103-81-1 and molecular formula C₈H₉NO, serves as the basic structural template from which more complex derivatives are derived. The systematic addition of functional groups to this core structure has generated numerous related compounds, each with unique characteristics.

Comparative analysis within the phenylacetamide family reveals important structural relationships that help define the position of this compound. Related compounds such as 2-(3,4-Dimethoxyphenyl)acetamide, with Chemical Abstracts Service number 5663-56-9, demonstrate how different substitution patterns affect molecular properties. The 3,4-dimethoxy substitution pattern in this related compound creates a different electronic environment compared to the 3,5-dimethoxy-4-hydroxy pattern, highlighting the importance of substitution position in determining molecular behavior.

The structural diversity within the phenylacetamide family extends to compounds with different functional group arrangements, such as 2-(3,5-Dimethoxyphenyl)acetamide, which carries Chemical Abstracts Service number 17213-62-6 and shares the same molecular formula C₁₀H₁₃NO₃ with the 3,4-dimethoxy isomer but differs in substitution pattern. This compound lacks the hydroxyl group present in this compound, resulting in a lower molecular weight of 195.22 grams per mole compared to 211.21 grams per mole for the hydroxyl-containing derivative. Such comparisons illustrate how the addition of functional groups systematically modifies the molecular properties within this chemical family.

The position of this compound within the phenylacetamide family also relates to broader structural classes that share similar substitution patterns. For example, compounds in the syringyl family, characterized by 3,5-dimethoxy-4-hydroxy substitution patterns, include various derivatives such as syringamide (4-Hydroxy-3,5-dimethoxybenzamide) with Chemical Abstracts Service number 3086-72-4. While syringamide differs from the acetamide derivative in having the amide group directly attached to the benzene ring rather than through a methylene bridge, both compounds share the same phenyl ring substitution pattern, providing insights into how different connection points affect molecular properties.

Propiedades

Número CAS |

42973-68-2 |

|---|---|

Fórmula molecular |

C10H13NO4 |

Peso molecular |

211.21 g/mol |

Nombre IUPAC |

2-(4-hydroxy-3,5-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C10H13NO4/c1-14-7-3-6(5-9(11)12)4-8(15-2)10(7)13/h3-4,13H,5H2,1-2H3,(H2,11,12) |

Clave InChI |

SFTSSGZIPMNCAU-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1O)OC)CC(=O)N |

SMILES canónico |

COC1=CC(=CC(=C1O)OC)CC(=O)N |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Antioxidant Activity

Research has demonstrated that derivatives of (3,5-Dimethoxy-4-hydroxyphenyl)acetamide exhibit potent antioxidant properties. A study highlighted the synthesis of various α-cyano-N-(4-hydroxyphenyl) cinnamamides, where compounds featuring hydroxy substitutions on the phenyl ring displayed remarkable DPPH radical scavenging activity. For instance, one compound showed a percentage inhibition of DPPH free radicals at 89.47%, comparable to ascorbic acid, indicating strong antioxidant capabilities .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In a carrageenan-induced rat paw edema assay, certain derivatives demonstrated significant anti-inflammatory activity, with some compounds exhibiting efficacy comparable to the standard drug Diclofenac. This suggests that this compound and its derivatives could be potential candidates for developing anti-inflammatory medications .

Synthesis of Therapeutic Agents

This compound serves as an essential intermediate in synthesizing various pharmaceuticals. For example, it has been utilized in the reductive carbonylation of nitrobenzene to produce N-(4-hydroxyphenyl)acetamide selectively. This process highlights its role in creating compounds that are vital for pharmaceutical applications, including analgesics and anti-inflammatory drugs .

Case Study: Synthesis and Evaluation of Antioxidant Activity

A comprehensive study synthesized several α-cyano-N-(4-hydroxyphenyl) cinnamamides and evaluated their antioxidant properties through DPPH scavenging assays. The findings indicated that compounds with specific substitutions on the phenyl ring significantly enhanced antioxidant activity, establishing a correlation between molecular structure and biological efficacy .

Case Study: Anti-inflammatory Activity Assessment

Another study focused on evaluating the anti-inflammatory effects of various derivatives of this compound using animal models. The results demonstrated that certain derivatives could effectively reduce inflammation markers, suggesting their potential use in treating inflammatory diseases .

Potential Applications in Drug Development

Given its biological activities, this compound is being explored for further applications in drug development:

- Analgesics : Its derivatives may provide a foundation for developing new pain relief medications.

- Anti-tubercular Agents : The compound's structural features may be leveraged to design new treatments against tuberculosis by modifying its chemical structure to enhance efficacy against Mycobacterium tuberculosis .

Análisis De Reacciones Químicas

Synthetic Routes and Acetylation Reactions

The synthesis of (3,5-dimethoxy-4-hydroxyphenyl)acetamide derivatives often involves acetylation of phenolic intermediates. For example:

-

Reductive Carbonylation : A Pd(II)-catalyzed reductive carbonylation of nitrobenzene in acetic acid/water (50:50 mol/mol) at 403 K produces N-(4-hydroxyphenyl)acetamide with 85% selectivity and full nitrobenzene conversion . Similar methods can be adapted for substituted derivatives by modifying nitroarene precursors.

-

Amide Coupling : Reactions of α-hydroxycarboxylic acid esters with 2-(3-alkoxy-4-hydroxyphenyl)ethylamines under solvent-free conditions yield acetamides. For instance, methyl 2-(4-bromophenyl)-2-hydroxyacetate reacts with 4-(2-aminoethyl)-2-methoxyphenol hydrochloride in dioxane to form substituted acetamides .

Key Reaction Table

Oxidation and Radical Scavenging Activity

The compound’s phenolic structure enables participation in redox reactions:

-

DPPH Radical Scavenging : Derivatives such as α-cyano-N-(4-hydroxyphenyl)cinnamamide exhibit strong antioxidant activity (89.47% inhibition at 100 μM), attributed to resonance stabilization of phenoxyl radicals. Substituents like 3,4-dihydroxy groups enhance activity .

-

Enzymatic Oxidation : Polyphenol oxidase from Trametes versicolor oxidizes 3,5-dimethoxy-4-hydroxycinnamic acid analogs to quinones via radical coupling, forming intermediates like dehydrodisinapic acid dilactone .

Oxidation Pathways

-

Initial Phase : Radical coupling of phenolic groups forms dimeric lactones.

-

Secondary Phase : Further oxidation yields 2,6-dimethoxy-p-benzoquinone .

Electrochemical Transformations

Electrochemical methods enable functionalization of aryloxyamide derivatives:

-

Anodic Oxidation : Using reticulated vitreous carbon (RVC) electrodes and NH₄Br in acetonitrile, acetamides undergo oxidative coupling. For example, N-aryloxyamides convert to hydroxylated products with 62–73% yields .

-

Reagents : Diphenyl diselenide (10 mol%) and nBu₄NBF₄ (1.0 equiv.) facilitate efficient electron transfer .

Electrolysis Conditions

-

Current: 5 mA

-

Solvent: CH₃CN

-

Workup: Ethyl acetate extraction, Na₂SO₄ drying, silica gel chromatography .

Enzymatic and Acid-Catalyzed Rearrangements

-

Bamberger-Type Rearrangement : Under acidic conditions, Pd(II)-nitroso intermediates rearrange to 4-aminophenol derivatives, followed by acetylation to acetaminophen analogs .

-

Photo-Favorskii Reaction : Derivatives undergo light-induced ring contractions, forming bicyclic lactones. Substituent size influences reaction rates .

Mechanistic Insights

-

Proton transfer equilibria in triplet states (e.g., 3pHA* → 3pQ*) govern reaction pathways .

-

Temperature and solvent polarity modulate product distribution (e.g., 4-aminophenol vs. acetaminophen) .

Functionalization via Substituent Effects

-

Methoxy Group Reactivity : Methoxy substituents at positions 3 and 5 influence electron density, directing electrophilic substitution. For example, demethylation under strong acids yields catechol derivatives.

-

Hydroxy Group Acylation : Hydroxyl groups react with acetic anhydride or chloroacetyl chloride to form ester or ether derivatives .

Substituent Impact Table

| Substituent Position | Reactivity Trend | Example Reaction |

|---|---|---|

| 4-OH | Prone to acetylation/oxidation | Formation of acetamide from aniline |

| 3,5-OCH₃ | Stabilizes radical intermediates | Enhanced DPPH scavenging |

Comparación Con Compuestos Similares

Structural Variations and Physicochemical Properties

Key analogs differ in substituents on the phenyl ring, impacting molecular weight, solubility, and lipophilicity. Below is a comparative analysis:

Key Observations :

- Methoxy vs.

- Halogenation : Chlorine substituents elevate molecular weight and may improve antimicrobial activity but raise toxicity risks .

Métodos De Preparación

Process Overview

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Condensation of phenol with glyoxalic acid in aqueous sodium hydroxide | pH 10–10.5, 40–45 °C, 16 h | Forms hydroxyphenylglyoxylic acid intermediate |

| 2 | Acidification with hydrochloric acid to pH 5.5–6.5 | Ambient temperature | Precipitates synthesis liquid |

| 3 | Concentration under vacuum | 40–60 °C, vacuum >0.08 MPa | Concentrated solution obtained |

| 4 | Crystallization by cooling | 0–10 °C, 1 h | Mother liquor filtered |

| 5 | Ammoniation with 28% ammonia solution | 25 °C initial, then warmed to 95 °C, 16 h | Converts ester intermediate to amide |

| 6 | Purification by activated carbon treatment and recrystallization | >95 °C, vacuum drying at >-0.06 MPa | Yields fine amide product |

This method emphasizes controlled pH adjustments, temperature regulation during condensation and ammoniation, and vacuum drying to obtain high purity amide.

Amide Formation via Direct Acylation of 3,5-Dimethoxy-4-hydroxyphenyl Derivatives

Another approach involves direct acylation or amidation of the phenolic substrate with acetic acid derivatives or activated esters. This is often performed under mild conditions with catalysts or bases to facilitate the reaction.

Key Features

- Use of 4-aminophenol or substituted hydroxyphenyl amines as starting materials.

- Reaction with acetic acid or acyl chlorides in the presence of catalysts such as pyridine or bases.

- Room temperature stirring for extended periods (e.g., 24 h) to ensure complete conversion.

- Extraction and recrystallization steps to purify the N-(4-hydroxyphenyl)acetamide derivatives.

For example, a study reported synthesis of N-(4-hydroxyphenyl)acetamides by reacting 4-aminophenol with carboxylic acids in aqueous media with pyridine catalyst at room temperature, followed by multiple washing and recrystallization steps to isolate the product.

Solvent-Free Amidation Using α-Hydroxycarboxylic Acid Esters and Amines

A solvent-free, catalyst-free amidation method has been described where 2-(3-alkoxy-4-hydroxyphenyl)-ethylamine reacts with α-hydroxycarboxylic acid esters at elevated temperatures near or above the melting point of the reaction mixture.

Highlights

- Equimolar amounts of amine and ester are intimately mixed.

- Reaction temperature ranges from melting temperature up to +50 °C above it (commonly +20 °C).

- Reaction proceeds without solvents or catalysts, sometimes with the addition of tertiary amines like triethylamine to complete the reaction.

- Post-reaction workup involves filtration, extraction, and recrystallization.

This method is advantageous for its environmental friendliness and simplicity, avoiding solvents and harsh reagents.

Hydrogenolysis and Catalytic Reduction Routes

Hydrogenolysis has been employed in related amide syntheses, particularly for compounds structurally similar to this compound derivatives. For instance, the preparation of midodrine involves hydrogenolysis of dibenzylamino intermediates using Pd/C catalysts under hydrogen pressure.

Conditions

| Parameter | Details |

|---|---|

| Catalyst | 5% Pd/C |

| Temperature | 40–70 °C (preferably 50 °C) |

| Hydrogen pressure | 4–6 bar |

| Solvent | Alcoholic medium (e.g., ethanol) |

| Reaction time | 24 hours |

This method is useful for deprotection or conversion of intermediates to the target amide, although it is more specific to complex derivatives rather than simple acetamides.

Synthesis of α-Cyano and Substituted Acetamides via Condensation

In research involving substituted acetamides, α-cyano-N-(4-hydroxyphenyl)acetamide derivatives were synthesized by condensation of α-cyano-N-(4-hydroxyphenyl)acetamide with substituted benzaldehydes in the presence of piperidine and acetic acid under reflux.

- Reflux temperature: 110–120 °C

- Reaction time: 5–6 hours

- Monitoring: Thin-layer chromatography (TLC)

- Workup: Cooling, filtration, washing, and recrystallization.

This approach is more relevant for functionalized derivatives but demonstrates the versatility of acetamide chemistry.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Phenol + Glyoxalic Acid Condensation + Ammoniation | Phenol, glyoxalic acid, ammonia | NaOH pH 10-10.5, 40-45 °C; ammoniation 25-95 °C | Industrial scale, high purity | Multi-step, requires precise pH control |

| Direct Acylation | 4-Aminophenol, acetic acid derivatives | Pyridine catalyst, room temp, 24h | Mild conditions, simple setup | Longer reaction time, purification needed |

| Solvent-Free Amidation | 2-(3-alkoxy-4-hydroxyphenyl)-ethylamine, α-hydroxycarboxylic acid esters | Heat near melting point, no solvent/catalyst | Environmentally friendly, catalyst-free | Requires temperature control, limited substrate scope |

| Hydrogenolysis Reduction | Dibenzylamino intermediates | Pd/C catalyst, H2 gas, 40-70 °C, 4-6 bar | Effective for deprotection | Specialized equipment, not direct synthesis |

| Condensation with Benzaldehydes | α-Cyano acetamide derivatives | Piperidine, acetic acid, reflux | Produces substituted derivatives | Not direct for simple acetamide |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3,5-Dimethoxy-4-hydroxyphenyl)acetamide and ensuring purity?

- Methodology : Synthesis typically involves protecting the hydroxyl groups of the phenolic precursor (e.g., 3,5-dimethoxy-4-hydroxybenzaldehyde) using methylating agents, followed by acetylation with acetic anhydride or acetyl chloride. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Purity is confirmed by HPLC (C18 column, methanol/water mobile phase) and melting point analysis .

Q. Which spectroscopic techniques are critical for structural elucidation?

- Approach :

- NMR : H and C NMR to identify methoxy (-OCH), hydroxyl (-OH), and acetamide (-NHCOCH) groups. Aromatic protons appear as singlets due to symmetry.

- IR Spectroscopy : Peaks at ~3300 cm (N-H stretch), ~1650 cm (amide C=O), and ~1250 cm (C-O from methoxy groups).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] and fragmentation patterns .

Q. How should researchers assess the compound’s toxicity and mutagenic potential?

- Protocols :

- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 mix) to detect frameshift/base-pair mutations.

- In Vitro Cytotoxicity : MTT assay on HepG2 or HEK293 cells to determine IC.

- In Silico Tools : QSAR models (e.g., Toxtree, ProTox-II) to predict carcinogenicity and hepatotoxicity .

Advanced Research Questions

Q. How can free energy perturbation (FEP) simulations resolve structure-activity relationships (SAR) for acetamide derivatives?

- Case Study : FEP simulations (e.g., Schrödinger’s FEP+) quantify binding free energy changes when modifying substituents. For example, replacing acetamide with a free amino group disrupts interactions with Glu431 (ΔΔG = +1.2 kcal/mol, aligning with experimental IC shifts). Key metrics: Mean unsigned error (MUE) <0.5 kcal/mol and cycle closure error <0.1 kcal/mol validate accuracy .

Q. How do indirect steric effects influence SAR data in enzyme inhibition studies?

- Analysis : In IRAP inhibition, replacing 3-quinoline with 3-pyridyl reduces π-stacking with Phe544, indirectly lowering affinity. Use mutagenesis (F544I) and molecular dynamics (MD) to isolate steric contributions. Data contradictions arise from compensatory interactions (e.g., Gln293 hydrogen bonding), requiring ensemble docking to capture conformational flexibility .

Q. What strategies address discrepancies between computational and experimental binding data?

- Troubleshooting :

- Force Field Refinement : Adjust torsional parameters for methoxy groups using quantum mechanical (QM) calculations.

- Solvent Effects : Include explicit water molecules in MD simulations to account for desolvation penalties.

- Experimental Validation : Isothermal titration calorimetry (ITC) to measure ΔH and ΔS, cross-validating FEP results .

Methodological Design Questions

Q. How to design in vivo studies to evaluate neuroprotective effects?

- Protocol :

- Animal Models : Transgenic mice (e.g., Aβ-overexpression for Alzheimer’s studies).

- Administration : Intraperitoneal injection (10–50 mg/kg) in PBS/DMSO (5% v/v). Monitor pharmacokinetics via LC-MS/MS plasma analysis.

- Behavioral Assays : Morris water maze for cognitive assessment post-treatment .

Q. What enzyme inhibition mechanisms are plausible for this compound?

- Mechanistic Insights :

- Competitive Inhibition : Pre-incubate target enzymes (e.g., acetylcholinesterase) with the compound, then measure residual activity using Ellman’s assay.

- Allosteric Modulation : Use surface plasmon resonance (SPR) to detect binding to non-active sites.

- Structural Validation : Co-crystallization with human carbonic anhydrase IX (hCA IX) to identify binding motifs .

Biological Activity Exploration

Q. What potential biological roles does this compound have in plant signaling?

- Hypothesis Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.